molecular formula C22H17ClN2O5 B278356 N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide

Katalognummer B278356
Molekulargewicht: 424.8 g/mol
InChI-Schlüssel: YEARTHFFODKZTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide, also known as MLN8237, is a small molecule inhibitor that targets Aurora kinase A. Aurora kinase A is a serine/threonine kinase that plays a crucial role in cell division, and its overexpression has been linked to various cancers. MLN8237 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential anticancer drug.

Wirkmechanismus

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide targets Aurora kinase A, which is a key regulator of cell division. Aurora kinase A plays a crucial role in mitotic spindle formation and chromosome segregation during cell division. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide inhibits Aurora kinase A, leading to mitotic arrest and cell death in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell proliferation and induces cell cycle arrest in cancer cells. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to have minimal effects on normal cells, indicating that it may have a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, providing a wealth of information on its mechanism of action and efficacy. However, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has some limitations for laboratory experiments. It has limited solubility in water, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the development of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide as a potential anticancer drug. One direction is to evaluate its efficacy in clinical trials. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide is currently being evaluated in clinical trials for the treatment of various cancers, including solid tumors and lymphomas. Another direction is to develop more potent and selective Aurora kinase A inhibitors. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has shown promising results, but there is still room for improvement in terms of its potency and selectivity. Finally, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide could be combined with other anticancer drugs to enhance its efficacy and reduce the risk of drug resistance.

Synthesemethoden

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step synthetic route. The synthesis starts with the preparation of 2-chlorobenzoic acid, which is then converted to 2-chlorobenzoyl chloride. The 2-chlorobenzoyl chloride is then reacted with 3-methoxyaniline to form 4-(2-chlorobenzoylamino)-3-methoxyaniline. The final step involves the reaction of 4-(2-chlorobenzoylamino)-3-methoxyaniline with 1,3-benzodioxole-5-carboxylic acid to form N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied in preclinical models of various cancers, including breast, lung, and colon cancer. In these studies, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to inhibit cell proliferation and induce cell death in cancer cells. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Eigenschaften

Produktname

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide

Molekularformel

C22H17ClN2O5

Molekulargewicht

424.8 g/mol

IUPAC-Name

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H17ClN2O5/c1-28-19-11-14(24-21(26)13-6-9-18-20(10-13)30-12-29-18)7-8-17(19)25-22(27)15-4-2-3-5-16(15)23/h2-11H,12H2,1H3,(H,24,26)(H,25,27)

InChI-Schlüssel

YEARTHFFODKZTK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4Cl

Kanonische SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.